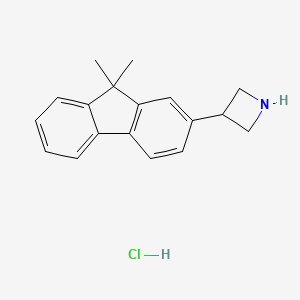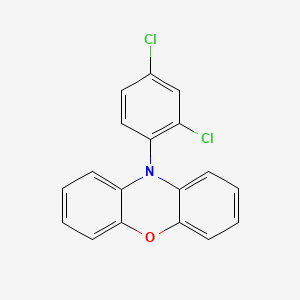![molecular formula C11H12O5 B15336959 Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B15336959.png)
Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate is an organic compound that belongs to the class of benzo[d][1,3]dioxoles. This compound is characterized by the presence of a methoxy group and an ethyl ester group attached to the benzo[d][1,3]dioxole ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate typically involves the following steps:
Esterification: The starting material, 3,4,5-trihydroxybenzoic acid, is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 3,4,5-trihydroxybenzoate.
Methylation: The ethyl 3,4,5-trihydroxybenzoate is then methylated using dimethyl sulfate to produce ethyl 3-methoxy-4,5-dihydroxybenzoate.
Cyclization: The methylated product undergoes cyclization with methylene iodide under basic conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Ethyl 7-methoxybenzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: Ethyl 7-methoxybenzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the reagent used.
科学的研究の応用
Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The methoxy and ester groups play a crucial role in its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
- Methyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate
- Propyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate
- Benzyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in various synthetic pathways and enhances its applicability in different fields .
特性
分子式 |
C11H12O5 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC名 |
ethyl 7-methoxy-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C11H12O5/c1-3-14-11(12)7-4-8(13-2)10-9(5-7)15-6-16-10/h4-5H,3,6H2,1-2H3 |
InChIキー |
NSRGMLHGNYHURF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C(=C1)OC)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


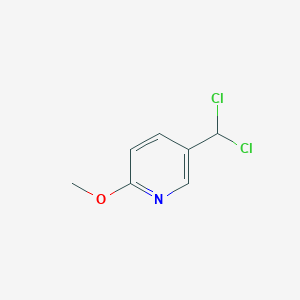
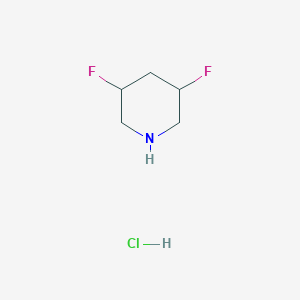
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B15336898.png)


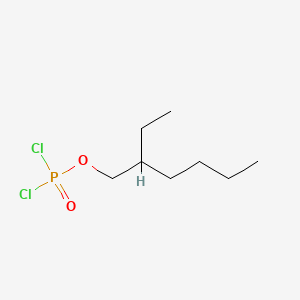
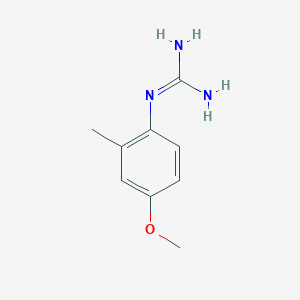
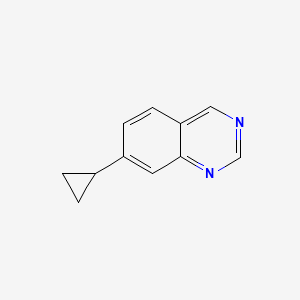
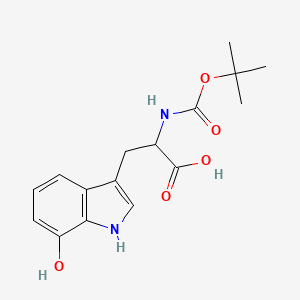
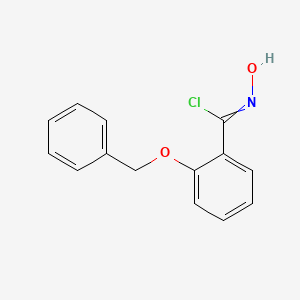
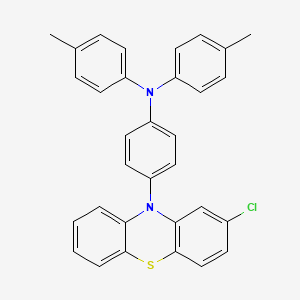
![2-[1-(4-Bromophenyl)-4-piperidyl]ethanol](/img/structure/B15336949.png)
